molecular formula C19H34N8O8 B1209867 Streptothricin CAS No. 54003-27-9

Streptothricin

Cat. No. B1209867
CAS RN: 54003-27-9
M. Wt: 502.5 g/mol
InChI Key: NRAUADCLPJTGSF-WJPMJIHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A group of antibiotic aminoglycosides differing only in the number of repeating residues in the peptide side chain. They are produced by Streptomyces and Actinomyces and may have broad spectrum antimicrobial and some antiviral properties.

Scientific Research Applications

Gene Mining and Heterologous Expression

Streptothricins (STs) have been explored for their production using gene mining and heterologous expression techniques. A study showed that the ST gene cluster from Streptomyces sp. TP-A0356 was successfully expressed in Streptomyces coelicolor M145, leading to the production of new ST analogs (Li et al., 2013).

Agricultural Applications

In agriculture, STs are used to treat bacterial and fungal diseases. The onset of ST biosynthesis in Streptomyces rochei F20 was studied, showing that ST gene expression is growth phase-dependent, with maximal transcription occurring between the exponential and stationary growth phases (Anukool et al., 2004).

Transgenic Plant Cells

STs are also used in the genetic manipulation of plant cells. Introduction of the bacterial resistance gene sat3 in plant cells offers protection against the toxic action of streptothricin, making it a promising selective marker for plant cell genetic engineering (Jeleńska et al., 2000).

Antibiotic Biosynthesis

Research on streptothricin resistance and biosynthesis has been extensive, with studies detailing the biosynthesis of its components, such as streptolidine, carbamoylated D-glucosamine, and the poly β-lysine chain (Li et al., 2016).

Ribosomal Functions

STs have been studied for their interaction with ribosomal functions. Streptothricin F, for example, inhibits polypeptide synthesis via interaction with the ribosome, impacting elongation factor-dependent translation systems (Haupt et al., 1980).

properties

CAS RN

54003-27-9

Product Name

Streptothricin

Molecular Formula

C19H34N8O8

Molecular Weight

502.5 g/mol

IUPAC Name

[6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate

InChI

InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7?,8-,9?,11-,12+,13?,14?,15?,17?/m1/s1

InChI Key

NRAUADCLPJTGSF-WJPMJIHPSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Canonical SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Other CAS RN

54003-27-9

synonyms

Nourseothricin
Racemomycins
Streptothricin
Streptothricins
Yazumycins

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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